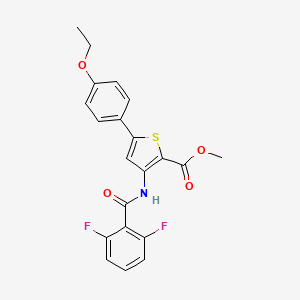

Methyl 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl)thiophene-2-carboxylate

Description

Methyl 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl)thiophene-2-carboxylate is a thiophene-based compound featuring a 2,6-difluorobenzamido group at the 3-position and a 4-ethoxyphenyl substituent at the 5-position of the thiophene ring. This structure combines fluorinated aromatic moieties with an ethoxy-substituted phenyl group, which may enhance its biological activity and physicochemical properties. Notably, it has been identified as an inhibitor of E.

Properties

IUPAC Name |

methyl 3-[(2,6-difluorobenzoyl)amino]-5-(4-ethoxyphenyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F2NO4S/c1-3-28-13-9-7-12(8-10-13)17-11-16(19(29-17)21(26)27-2)24-20(25)18-14(22)5-4-6-15(18)23/h4-11H,3H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWHILCGTTWEDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)OC)NC(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl)thiophene-2-carboxylate (CAS Number: 890817-95-5) is a compound of significant interest due to its diverse biological activities. This article reviews the compound's structure, synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C21H17F2NO4S

- Molecular Weight : 417.43 g/mol

- Chemical Structure : The compound features a thiophene ring, which is a key component in many biologically active molecules. Its structure includes a difluorobenzamide and an ethoxyphenyl group, contributing to its unique properties.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate benzamide precursors under controlled conditions. The details of the synthetic pathway are crucial for understanding the compound's biological activity and optimizing its production for research purposes.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For instance, a related compound was shown to inhibit E. coli capsule formation with an IC50 value of 4.5 ± 2.4 μM, demonstrating its potential as a lead compound for further development in treating bacterial infections .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. Benzamide derivatives have been reported to possess anti-inflammatory effects by modulating immune responses. The specific mechanisms by which this compound exerts these effects remain an area of active investigation.

Case Studies and Research Findings

- Inhibition of K1 Capsule Formation :

- Broad Profiling for Off-target Effects :

- Solubility and Permeability Studies :

Comparative Analysis with Related Compounds

| Compound Name | IC50 Value (μM) | Activity Type |

|---|---|---|

| This compound | 4.5 ± 2.4 | Inhibition of K1 capsule formation |

| Related Benzamide Derivative | Varies | Anti-inflammatory effects |

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Key Observations

The 4-ethoxyphenyl group at position 5 provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, tert-butyl () or 3-methoxyphenyl () groups may skew properties toward extreme hydrophobicity or reduced metabolic stability .

Synthetic Pathways :

Key Insights

- The target compound’s 2,6-difluorobenzamido group may enhance target binding specificity compared to non-fluorinated analogues, as fluorination often improves pharmacokinetic profiles .

- Unlike compounds in , which feature dioxo-benzo[b]thiophene cores, the target’s simpler thiophene scaffold may reduce off-target interactions .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Analysis

- The 4-ethoxyphenyl group in the target compound likely improves aqueous solubility compared to tert-butyl derivatives () while maintaining sufficient lipophilicity for cellular uptake .

- Fluorine atoms may lower the melting point compared to non-fluorinated analogues due to reduced crystal packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.